molecular formula C22H24N8 B12405000 Irak4-IN-10

Irak4-IN-10

Cat. No.: B12405000
M. Wt: 400.5 g/mol
InChI Key: SMMCMYVAAGAINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Irak4-IN-10 involves several key steps. The starting material, methyl cyanoacetate, undergoes a reaction with triethyl orthoformate to form an intermediate. This intermediate is then cyclized with hydrazine hydrate to produce pyrazolo[1,5-a]pyrimidine-3-carboxylate methyl ester. Subsequent reactions with various reagents, including thionyl chloride and acyl chlorides, lead to the formation of the final compound . Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Irak4-IN-10 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative with altered biological activity.

Scientific Research Applications

Irak4-IN-10 has a wide range of scientific research applications, including:

Mechanism of Action

Irak4-IN-10 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). As a result, the production of pro-inflammatory cytokines and other immune responses are suppressed . The molecular targets and pathways involved include the TLR and IL-1R signaling pathways, which are critical for innate immune responses .

Comparison with Similar Compounds

Irak4-IN-10 is unique compared to other IRAK4 inhibitors due to its specific chemical structure and high potency. Similar compounds include:

These compounds share the common goal of inhibiting IRAK4 but differ in their chemical structures and specific biological activities.

Properties

Molecular Formula

C22H24N8

Molecular Weight

400.5 g/mol

IUPAC Name

3-(1-piperidin-4-yltriazol-4-yl)-4-(propan-2-ylamino)-5H-pyrido[3,2-b]indole-7-carbonitrile

InChI

InChI=1S/C22H24N8/c1-13(2)26-21-17(19-12-30(29-28-19)15-5-7-24-8-6-15)11-25-20-16-4-3-14(10-23)9-18(16)27-22(20)21/h3-4,9,11-13,15,24,27H,5-8H2,1-2H3,(H,25,26)

InChI Key

SMMCMYVAAGAINB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C(=NC=C1C3=CN(N=N3)C4CCNCC4)C5=C(N2)C=C(C=C5)C#N

Origin of Product

United States

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